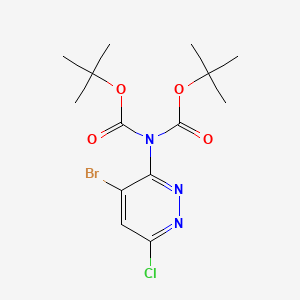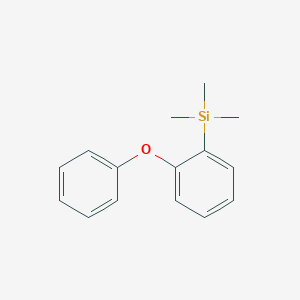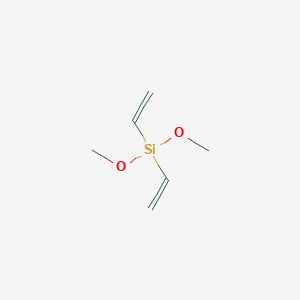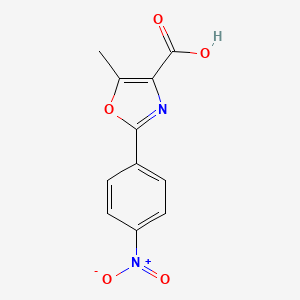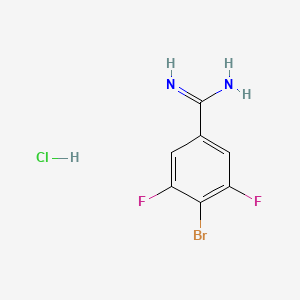![molecular formula C14H20BFN2O3 B13701318 6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13701318.png)
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a pyridine ring, which is further functionalized with a fluoroethyl carbamoyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the Boronic Acid Pinacol Ester Group: This step often involves the Miyaura borylation reaction, where bis(pinacolato)diboron is coupled with a suitable pyridine derivative in the presence of a palladium catalyst and a base such as potassium acetate.
Functionalization with Fluoroethyl Carbamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a suitable catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used in borylation reactions.
Protic Solvents: Used in protodeboronation reactions.
Major Products Formed
Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Formed through protodeboronation.
Aplicaciones Científicas De Investigación
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Material Science: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating carbon-carbon bond formation. The fluoroethyl carbamoyl group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester is unique due to the presence of the fluoroethyl carbamoyl group, which imparts specific reactivity and potential biological activity. This distinguishes it from other boronic esters that may lack this functional group.
Propiedades
Fórmula molecular |
C14H20BFN2O3 |
|---|---|
Peso molecular |
294.13 g/mol |
Nombre IUPAC |
N-(2-fluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H20BFN2O3/c1-13(2)14(3,4)21-15(20-13)10-5-6-11(18-9-10)12(19)17-8-7-16/h5-6,9H,7-8H2,1-4H3,(H,17,19) |
Clave InChI |
OZJYUBGOOTUOLR-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


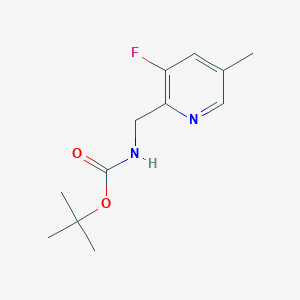
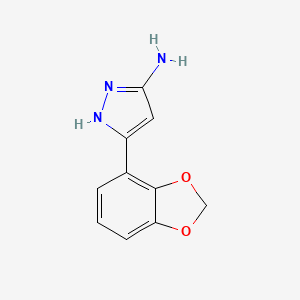
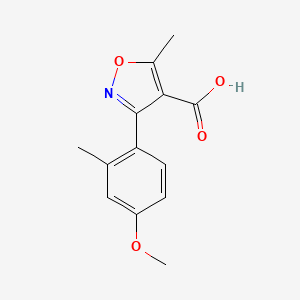
![7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)
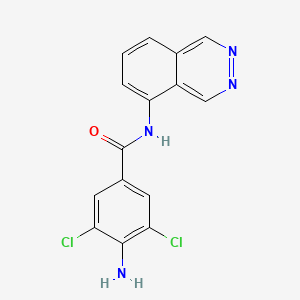
![Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate](/img/structure/B13701270.png)
![7-Bromobenzo[c]isoxazol-3-amine](/img/structure/B13701284.png)
